3,6-Dichloro-4,5-dimethylpyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

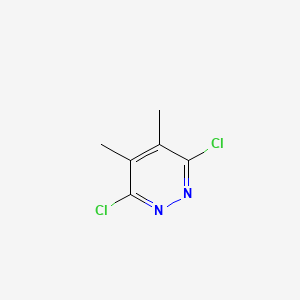

2D Structure

Properties

IUPAC Name |

3,6-dichloro-4,5-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVVGCRPPJVNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611214 | |

| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34584-69-5 | |

| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4,5-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,6-dichloro-4,5-dimethylpyridazine. The information is compiled from various sources to aid in its application in research and development, particularly in the field of medicinal chemistry and as a pharmaceutical intermediate.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆Cl₂N₂.[1] It is recognized as a useful building block in organic synthesis, primarily due to the reactivity of its chlorine substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34584-69-5 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 109-111 °C or 120-121 °C | [1] |

| Boiling Point | 317.1 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | White needle-like crystals | [1] |

Note: Conflicting data exists for the melting point.

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. The following provides a summary of the available information.

Table 2: Spectral Properties of this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 2.05 (s, 6H, 2 x CH₃) | [1] |

| ¹³C NMR | Data not available | |

| Mass Spectrometry | Data not available | |

| Infrared (IR) | Data not available |

Solubility

Specific solubility data for this compound in various organic solvents has not been reported in the reviewed literature. General solubility would be expected in chlorinated solvents and some polar aprotic solvents.

Synthesis and Reactivity

This compound is typically synthesized from a dihydroxy precursor. The dichlorinated nature of the pyridazine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Experimental Protocol: Synthesis from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

A general method for the synthesis of this compound involves the chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one.[1]

Materials:

-

6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

28% aqueous ammonium hydroxide

-

Ethanol

-

Activated carbon

-

Silicon dioxide

Procedure:

-

A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is stirred at 160°C.

-

After the reaction, the suspension is made alkaline by the addition of 28% aqueous ammonium hydroxide, leading to the formation of a brown precipitate.

-

The precipitate is filtered and dissolved in hot ethanol to remove any insoluble materials.

-

Activated carbon is added to the ethanol solution, and the mixture is refluxed for 5 minutes.

-

The solution is decolorized by passing it through silicon dioxide.

-

Excess ethanol is removed by distillation under reduced pressure to yield the final product as white needle-like crystals.[1]

Yield: Approximately 69.2%.[1]

Reactivity Profile

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. This reactivity allows for the sequential or simultaneous substitution with various nucleophiles such as amines, alcohols, and thiols, making it a versatile intermediate for creating diverse chemical libraries for drug discovery.

Applications in Drug Development

While specific biological activities for this compound are not well-documented, its role as a pharmaceutical intermediate is noted.[1] Dichloropyridazine scaffolds are present in a variety of biologically active molecules, and this compound serves as a starting material for the synthesis of more complex derivatives that may target a range of biological pathways.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis is provided below.

Caption: Synthesis workflow for this compound.

References

3,6-Dichloro-4,5-dimethylpyridazine molecular weight and formula

This document outlines the fundamental chemical identifiers for 3,6-Dichloro-4,5-dimethylpyridazine, a heterocyclic compound relevant in pharmaceutical and chemical research. The primary focus is on its molecular formula and weight, which are foundational data points for any research or development activities involving this molecule.

Quantitative Data Summary

The essential chemical data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Identifier | Value | Citation |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| CAS Registry Number | 34584-69-5 | [1][2] |

Methodology for Determination

The molecular formula and weight of a chemical compound like this compound are determined through standard, universally accepted chemical principles.

-

Molecular Formula (C₆H₆Cl₂N₂): The formula is established through elemental analysis, which determines the percentage composition of each element (Carbon, Hydrogen, Chlorine, Nitrogen) in a pure sample. This empirical data is then used to calculate the simplest whole-number ratio of atoms, and subsequently, the molecular formula is confirmed using mass spectrometry.

-

Molecular Weight (177.03 g/mol ): This value is a calculated theoretical weight based on the molecular formula. It is derived by summing the atomic weights of all constituent atoms (6 Carbon, 6 Hydrogen, 2 Chlorine, and 2 Nitrogen) using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). The monoisotopic mass, which is determined with high precision by mass spectrometry, further confirms the compound's identity and molecular weight.[1]

The concepts of signaling pathways and complex biological workflows are not applicable to the determination of these fundamental physicochemical properties. The diagram below illustrates the logical relationship between the compound's identity and its core attributes.

References

Technical Guide: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine from Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,6-dichloro-4,5-dimethylpyridazine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with dimethylmaleic anhydride.

Synthetic Pathway Overview

The synthesis proceeds through two primary stages:

-

Step 1: Cyclization/Condensation: Reaction of dimethylmaleic anhydride with hydrazine hydrate to form 4,5-dimethyl-3,6-pyridazinediol (also known as 4,5-dimethylmaleic hydrazide).

-

Step 2: Chlorination: Conversion of the dihydroxy intermediate to the final product, this compound, using a chlorinating agent.

This pathway is analogous to the well-established synthesis of 3,6-dichloropyridazine from maleic anhydride.[1]

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyl-3,6-pyridazinediol

This procedure is adapted from analogous syntheses of pyridazinediols from their corresponding anhydrides.[2][3]

Reaction:

Materials:

-

Dimethylmaleic Anhydride

-

Hydrazine Hydrate (80% solution or similar)

-

Glacial Acetic Acid or Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethylmaleic anhydride in a suitable solvent such as glacial acetic acid or water.

-

Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction can be exothermic.

-

Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3 to 6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water or ethanol.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or water to yield pure 4,5-dimethyl-3,6-pyridazinediol.

Step 2: Synthesis of this compound

This protocol is based on a reported procedure for this specific conversion and analogous chlorination reactions.[4][5]

Reaction:

Materials:

-

4,5-Dimethyl-3,6-pyridazinediol (from Step 1)

-

Phosphorus Oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Ethanol

-

Activated Carbon

Procedure:

-

In a reaction vessel suitable for high temperatures and equipped with a reflux condenser and stirrer, create a mixture of 4,5-dimethyl-3,6-pyridazinediol (referred to as 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one), phosphorus oxychloride, and diisopropylethylamine.[4] A typical molar ratio for analogous reactions is 1 equivalent of diol to 3-5 equivalents of POCl₃.[5][6]

-

Heat the stirred mixture to 160°C.[4] Alternatively, for the analogous reaction with maleic hydrazide, heating at a lower temperature (e.g., 80-125°C) for several hours is also effective.[5][6]

-

Maintain the temperature until the reaction is complete, as monitored by TLC.

-

After completion, cool the reaction mixture. Cautiously quench the excess phosphorus oxychloride by slowly adding the mixture to ice-water.

-

Neutralize the acidic solution by adding a base, such as 28% aqueous ammonium hydroxide, until the suspension becomes alkaline, leading to the precipitation of a brown solid.[4]

-

Filter the precipitate and dissolve it in hot ethanol.

-

To decolorize the solution, add activated carbon and reflux the mixture for approximately 5 minutes.

-

Filter the hot solution through a pad of silicon dioxide or celite to remove the activated carbon and other insoluble materials.

-

Partially remove the ethanol under reduced pressure. Upon cooling, the product will crystallize.

-

Collect the crystals of this compound by filtration and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data for the reactants, intermediate, and final product, based on reported values and analogous compounds.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dimethylmaleic Anhydride | C₆H₆O₃ | 126.11 | 93-96 |

| 4,5-Dimethyl-3,6-pyridazinediol | C₆H₈N₂O₂ | 140.14 | >300 (typical for maleic hydrazides)[3] |

| This compound | C₆H₆Cl₂N₂ | 177.03 | 120-121[4] |

Table 2: Summary of Reaction Conditions and Yields (Based on Analogous Syntheses)

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |

| Step 1: Cyclization | Hydrazine Hydrate | Acetic Acid / Water | 100-120 | 3-8 | 85-97[3] |

| Step 2: Chlorination | Phosphorus Oxychloride | None / Chloroform | 80-160 | 1-5 | 70-90[4][5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow from dimethylmaleic anhydride to the final product.

References

- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3,6-Dichloro-4,5-dimethylpyridazine. Designed for researchers, scientists, and professionals in drug development, this document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Where experimental data is not publicly available, theoretical predictions and expected spectral characteristics are provided. Detailed experimental protocols for each spectroscopic technique are also included to facilitate the replication and verification of results.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and two methyl groups at positions 4 and 5.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Experimental ¹H NMR data has been reported for this compound. Due to the symmetrical nature of the molecule, the two methyl groups are chemically equivalent, resulting in a single proton signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.05 | Singlet | 6H | 2 x CH₃ |

Reference for ¹H NMR data: [1]

¹³C NMR Data

As of the latest available information, experimental ¹³C NMR data for this compound has not been reported in public literature. However, based on the molecular structure, three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent chlorinated carbons of the pyridazine ring, and one for the two equivalent methyl-substituted carbons of the pyridazine ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C3, C6 (C-Cl) |

| ~130-140 | C4, C5 (C-CH₃) |

| ~15-25 | 2 x CH₃ |

Note: The predicted chemical shifts are estimates based on typical values for similar chemical environments and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not currently available in public databases. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-3000 | C-H stretch (methyl) | Medium |

| 1450-1550 | C=N stretch (pyridazine ring) | Medium-Strong |

| 1350-1450 | C-H bend (methyl) | Medium |

| 1000-1200 | C-C stretch (ring) | Medium |

| 600-800 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

While a full experimental electron ionization mass spectrum is not publicly available, predicted collision cross-section data provides information about the molecule's size and shape in the gas phase. This data is obtained through ion mobility-mass spectrometry techniques.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.99808 | 128.9 |

| [M+Na]⁺ | 198.98002 | 141.3 |

| [M-H]⁻ | 174.98352 | 129.8 |

| [M+NH₄]⁺ | 194.02462 | 148.4 |

| [M+K]⁺ | 214.95396 | 136.8 |

| [M]⁺ | 175.99025 | 132.3 |

| [M]⁻ | 175.99135 | 132.3 |

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy Protocol (Thin Solid Film Method)

Caption: Workflow for IR spectroscopy using the thin film method.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Caption: General workflow for Electron Ionization Mass Spectrometry.

References

Technical Guide on the Solubility and Stability of 3,6-Dichloro-4,5-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-dimethylpyridazine is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters influence formulation design, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability profile of this compound, in line with established scientific and regulatory standards. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed protocols to enable researchers to generate this critical information.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | [Generic] |

| Molecular Weight | 177.03 g/mol | [Generic] |

| Melting Point | 120-121 °C | [Generic] |

| Boiling Point | 317.1 °C at 760 mmHg | [Generic] |

| Density | 1.3 g/cm³ | [Generic] |

Solubility Determination

The solubility of a compound is a critical parameter that affects its absorption and distribution. The following sections outline the procedures for determining the solubility of this compound in various solvents.

Data Presentation: Solubility Profile

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Isothermal Shake-Flask | ||

| Water | 37 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | ||

| Methanol | 25 | Isothermal Shake-Flask | ||

| DMSO | 25 | Isothermal Shake-Flask | ||

| Acetonitrile | 25 | Isothermal Shake-Flask | ||

| 0.1 M HCl | 25 | Isothermal Shake-Flask | ||

| pH 7.4 Buffer | 37 | Isothermal Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, buffers)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the solution.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.

Data Presentation: Stability and Forced Degradation

The results of the stability studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Parameters | Duration | Observations | % Degradation | Degradation Products (RT) |

| Hydrolytic (Acid) | 0.1 M HCl, 60 °C | 24, 48, 72 h | |||

| Hydrolytic (Base) | 0.1 M NaOH, 60 °C | 2, 4, 8 h | |||

| Hydrolytic (Neutral) | Water, 60 °C | 72 h | |||

| Oxidative | 3% H₂O₂, RT | 24 h | |||

| Photolytic | ICH Q1B conditions | - | |||

| Thermal (Solid) | 80 °C | 7 days | |||

| Thermal (Solution) | 80 °C in Water | 7 days |

Experimental Protocols: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to establish its intrinsic stability and develop a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Subject aliquots of the stock solution or solid compound to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

-

Basic: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently.

-

Neutral: Mix the stock solution with purified water and heat at 60 °C.

-

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A parallel sample should be protected from light as a control.

-

Thermal Degradation:

-

Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Solution State: Heat a solution of the compound at an elevated temperature.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of chlorine atoms on the pyridazine ring suggests susceptibility to nucleophilic substitution, particularly hydrolysis. The methyl groups could be prone to oxidation.

Visualization: Hypothesized Degradation Pathways

Caption: Hypothesized degradation pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers and drug development professionals can generate the necessary data to support the advancement of this compound in their respective fields. The application of these standardized methods will ensure the quality and reliability of the data, which is essential for regulatory submissions and further development activities.

References

The Evolving Landscape of Pyridazine Scaffolds: A Technical Overview of the Biological Activity of 3,6-Dichloro-4,5-dimethylpyridazine Derivatives

For Immediate Release

[City, State] – December 27, 2025 – The quest for novel therapeutic agents has led researchers to explore a vast array of heterocyclic compounds, with pyridazine and its derivatives emerging as a particularly promising scaffold. This technical guide delves into the core biological activities of a specific subclass: 3,6-Dichloro-4,5-dimethylpyridazine derivatives. While direct research on this exact scaffold remains nascent, this paper will synthesize the available data on closely related 3,6-disubstituted pyridazine analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus will be on their significant potential in anticancer and anti-inflammatory applications.

Anticancer Activity: Targeting the Cell Cycle and Beyond

Derivatives of the 3,6-dichloropyridazine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).

A noteworthy study on a series of 3,6-disubstituted pyridazines revealed potent anti-proliferative activity against human breast cancer cell lines T-47D and MDA-MB-231, with IC50 values in the micromolar to sub-micromolar range.[1] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.[1] Furthermore, several of these derivatives exhibited significant inhibitory action against CDK2, a key enzyme in cell cycle progression, with IC50 values in the nanomolar range.[1]

Another avenue of anticancer activity for pyridazine derivatives is the inhibition of the c-jun N-terminal kinase-1 (JNK1) pathway. A series of novel 3,6-disubstituted pyridazine derivatives were shown to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form, leading to a reduction in downstream targets like c-Jun and c-Fos in tumors.[2] One compound, in particular, demonstrated broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel.[2]

The general synthetic approach to these bioactive molecules often involves the initial reaction of 3,6-dichloropyridazine with various nucleophiles to introduce diversity at these positions.

Quantitative Data for Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Target Kinase | Kinase IC50 (nM) | Reference |

| 3,6-Disubstituted Pyridazines | T-47D (Breast) | 0.43 - 35.9 | CDK2 | 20.1 - 151 | [1] |

| MDA-MB-231 (Breast) | 0.99 - 34.59 | [1] | |||

| SKOV-3 (Ovarian) | Weak Activity | [1] | |||

| 3,6-Disubstituted Pyridazines | NCI-60 Panel (Various) | GI50 in µM range | JNK1 | Not specified | [2] |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | 60 Human Cancer Cell Lines | GI50 < 1 (for some compounds) | Not specified | Not specified | [3] |

Experimental Protocols:

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity: This assay is a common method for determining cytotoxicity. The protocol, as described in the study on CDK2 inhibitors, involves the following key steps:[1]

-

Cell Plating: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader to determine cell viability.

Kinase Inhibition Assay (e.g., for CDK2): The ability of the compounds to inhibit specific kinases is often assessed using in vitro kinase assays. A typical protocol would involve:

-

Reaction Mixture Preparation: A reaction buffer containing the kinase, its substrate (e.g., a specific peptide), and ATP is prepared.

-

Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a set time at a specific temperature.

-

Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (with ³²P-ATP) or fluorescence-based assays.

Signaling Pathway Visualization:

Caption: Inhibition of the CDK2 pathway by pyridazine derivatives, leading to cell cycle arrest.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

The pyridazine scaffold is also a promising backbone for the development of novel anti-inflammatory agents. Research in this area has focused on the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model for evaluating acute inflammation. The general procedure is as follows:

-

Animal Dosing: Rats are orally administered the test compound or a reference drug (e.g., etoricoxib).

-

Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Visualization:

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives, reducing inflammation.

Antimicrobial Potential: An Area for Future Exploration

While the primary focus of research on 3,6-disubstituted pyridazines has been on anticancer and anti-inflammatory activities, the broader class of pyridazine derivatives has shown a wide range of biological effects, including antimicrobial properties. The synthesis of novel thiazolyl-pyridazinediones has yielded compounds with potential activity against antibiotic-resistant bacteria.[4] This suggests that derivatives of this compound could also be explored for their antimicrobial efficacy.

Experimental Protocols:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive research on its derivatives is currently limited, the significant anticancer and anti-inflammatory activities observed in closely related 3,6-disubstituted pyridazines provide a strong rationale for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of compounds derived from this specific core. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates with enhanced potency and selectivity for various therapeutic targets. The exploration of their antimicrobial potential also warrants attention, potentially broadening the therapeutic applicability of this versatile chemical scaffold. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting and evolving area of medicinal chemistry.

References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]

3,6-Dichloro-4,5-dimethylpyridazine: A Core Intermediate in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-dimethylpyridazine is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its disubstituted pyridazine core, featuring reactive chlorine atoms, makes it a versatile intermediate for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on its application in the discovery of targeted therapies, particularly in oncology.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its parent compound, 3,6-dichloropyridazine, for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | 3,6-Dichloropyridazine | Reference |

| CAS Number | 34584-69-5 | 141-30-0 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | C₄H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | 148.98 g/mol | [1][2] |

| Melting Point | 109-111 °C | 68-69 °C | [1][2] |

| Boiling Point | 317.1 °C at 760 mmHg (Predicted) | Not Available | [1] |

| Appearance | White needle-like crystals | White to off-white crystalline powder | [1][2] |

Table 2: Spectroscopic Data

Note: Experimentally determined spectroscopic data for this compound is limited in publicly available literature. The data for analogous compounds is provided for reference.

| Spectrum | This compound | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | Reference |

| ¹H NMR (CDCl₃, δ) | 2.05 (s, 6H, 2 x CH₃) | 7.57 (s, 2H) | 7.45 (s, 1H), 2.45 (s, 3H) | [1][3][4] |

| ¹³C NMR | Data not available | Data not available | Data not available | |

| Mass Spectrum (m/z) | Predicted [M+H]⁺: 176.99808 | [M]⁺: 148, [M+2]⁺: 150, [M+4]⁺: 152 | [M]⁺: 162, [M+2]⁺: 164, [M+4]⁺: 166 | [3][5][6] |

| IR Spectrum (cm⁻¹) | Data not available | 1575, 1405, 1290, 1155, 1070, 980, 850 | Data not available | [7] |

Synthesis and Experimental Protocols

The primary route to this compound involves the chlorination of a corresponding pyridazinone precursor.

Protocol 1: Synthesis of this compound

This protocol is based on the general method for chlorination of pyridazinones.

Reaction Scheme:

Materials:

-

6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

28% aqueous ammonium hydroxide

-

Ethanol

-

Activated carbon

-

Silicon dioxide

Procedure:

-

A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq), phosphorus oxychloride (excess, as reagent and solvent), and diisopropylethylamine is heated with stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a 28% aqueous ammonium hydroxide solution to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is dissolved in hot ethanol, and a small amount of activated carbon is added.

-

The mixture is refluxed for a short period and then filtered through a pad of silicon dioxide to decolorize.

-

The ethanol is partially removed under reduced pressure, and the solution is cooled to induce crystallization.

-

The resulting white, needle-like crystals of this compound are collected by filtration and dried.

Reactivity and Application in Pharmaceutical Synthesis

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility as a pharmaceutical intermediate.

Application in the Synthesis of CDK2 Inhibitors

Derivatives of 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Dysregulation of CDK2 activity is implicated in the proliferation of cancer cells.

Signaling Pathway of CDK2 in Cell Cycle Progression

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation. Inhibition of CDK2 by pyridazine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. This compound(34584-69-5) 1H NMR [m.chemicalbook.com]

- 2. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichloropyridazine(141-30-0) 1H NMR [m.chemicalbook.com]

- 4. 3,6-Dichloro-4-methylpyridazine(19064-64-3) 1H NMR [m.chemicalbook.com]

- 5. This compound | C6H6Cl2N2 | CID 21187505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]

- 7. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazine Core: A Privileged Scaffold in Drug Discovery and Chemical Innovation

An In-depth Technical Guide on the Discovery and History of Substituted Dichloropyridazines

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide array of biological targets. Among the various pyridazine derivatives, substituted dichloropyridazines have carved a significant niche, serving as crucial intermediates in the synthesis of a multitude of biologically active compounds. This technical guide delves into the discovery, historical development, and synthetic evolution of substituted dichloropyridazines, offering a comprehensive resource for researchers engaged in drug discovery and development.

A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse

The journey of pyridazine chemistry began in the late 19th century, but it was the mid-20th century that witnessed the burgeoning interest in its halogenated derivatives, particularly 3,6-dichloropyridazine. Initially explored for its fundamental chemical reactivity, the discovery of its susceptibility to nucleophilic substitution reactions opened the floodgates for the creation of a vast library of substituted pyridazines.[1][2] Early investigations laid the groundwork for understanding the regioselectivity of these reactions, a critical aspect for the rational design of new molecules.

The latter half of the 20th century and the dawn of the 21st century marked a paradigm shift in the application of dichloropyridazines. The focus pivoted towards their potential as therapeutic agents. This era witnessed the synthesis and evaluation of numerous dichloropyridazine derivatives for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The realization that the pyridazine core could be tailored to target specific enzymes and receptors propelled its status in drug discovery programs.

The Synthetic Cornerstone: Preparation of Dichloropyridazines

The primary precursor for the vast majority of substituted pyridazines is 3,6-dichloropyridazine. Its synthesis is a well-established process, typically commencing from maleic anhydride.

Synthesis of 3,6-Dichloropyridazine

A common and efficient method for the preparation of 3,6-dichloropyridazine involves a two-step process:

-

Formation of 3,6-Pyridazinedione (Maleic Hydrazide): Maleic anhydride is reacted with hydrazine hydrate to yield 3,6-pyridazinedione.

-

Chlorination: The resulting 3,6-pyridazinedione is then chlorinated using a variety of reagents, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to afford 3,6-dichloropyridazine.[5][6][7]

The Gateway to Diversity: Nucleophilic Substitution Reactions

The true synthetic utility of 3,6-dichloropyridazine lies in the differential reactivity of its two chlorine atoms, allowing for sequential and selective substitution. This provides a powerful tool for introducing a wide range of functional groups and building molecular complexity.

Key Nucleophilic Substitution Reactions

-

Amination: Reaction with various primary and secondary amines is a cornerstone for introducing nitrogen-containing substituents. This has been extensively utilized in the development of kinase inhibitors.

-

Alkoxylation and Aryloxylation: Alcohols and phenols react with 3,6-dichloropyridazine in the presence of a base to form the corresponding ethers.

-

Thiolation: Thiols can be introduced to the pyridazine ring to generate thioethers.

-

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have enabled the introduction of alkyl, aryl, and alkynyl groups, significantly expanding the chemical space of accessible derivatives.

Applications in Drug Discovery: Targeting Key Biological Pathways

The versatility of the substituted dichloropyridazine scaffold is evident in the diverse range of biological targets it has been shown to modulate. This has led to the development of numerous potent and selective inhibitors for various diseases, particularly cancer.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors have been developed that feature a substituted pyridazine or a related pyridopyridazinone core.[8][9][10][11][12] These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the active site of the enzyme and preventing the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells.

Below is a simplified representation of the PARP-1 signaling pathway and the role of pyridazine-based inhibitors.

Caption: PARP-1 Inhibition by Substituted Dichloropyridazines.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Substituted dichloropyridazines have been investigated as potent and selective inhibitors of CDKs, particularly CDK2.[13][14] By blocking the activity of these kinases, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyridazine derivatives.

Caption: CDK2 Inhibition by Substituted Dichloropyridazines.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of selected substituted dichloropyridazine derivatives against various biological targets. This data highlights the potency and selectivity that can be achieved through modification of the pyridazine core.

| Compound ID | Target | Assay | IC₅₀/Kᵢ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 20w | PARP-1 | Enzyme Assay (Kᵢ) | <1 | C41 | 0.001 | [8] |

| 8c | PARP-1 | Enzyme Assay | - | B16 Xenograft | - | [8] |

| 20u | PARP-1 | Enzyme Assay | - | B16 Xenograft | - | [8] |

| S2 | PARP-1 | Enzyme Assay (IC₅₀) | 4.06 ± 0.18 | MCF-7 | 2.65 ± 0.05 | [9] |

| S7 | PARP-1 | Enzyme Assay (IC₅₀) | 3.61 ± 0.15 | HCT116 | - | [9] |

| 11l | CDK2 | Enzyme Assay (IC₅₀) | 55.6 | T-47D | - | [13] |

| 11m | CDK2 | Enzyme Assay (IC₅₀) | 20.1 | T-47D | 0.43 ± 0.01 | [13][14] |

| 11m | CDK2 | Enzyme Assay (IC₅₀) | 20.1 | MDA-MB-231 | 0.99 ± 0.03 | [13][14] |

| 8a | PARP-1 | Enzyme Assay (IC₅₀) | 36 | - | - | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides a generalized yet detailed methodology for the synthesis of a 3,6-disubstituted pyridazine derivative, a common workflow in many research endeavors.

General Procedure for the Synthesis of a 3-Amino-6-aryl-pyridazine Derivative

The following diagram outlines a typical experimental workflow for the synthesis of a disubstituted pyridazine, starting from 3,6-dichloropyridazine.

Caption: General Experimental Workflow for Disubstituted Pyridazines.

Detailed Protocol:

-

Step 1: Synthesis of 3-Amino-6-chloropyridazine Intermediate.

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of the Final 3-Amino-6-aryl-pyridazine.

-

In a reaction vessel, combine the 3-amino-6-chloropyridazine intermediate (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a mixture of solvents, for example, toluene, ethanol, and water.

-

Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain the pure 3-amino-6-aryl-pyridazine.

-

Conclusion and Future Directions

The journey of substituted dichloropyridazines from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry in addressing complex biological problems. The ability to readily modify the dichloropyridazine core has provided medicinal chemists with a powerful platform to design and synthesize novel therapeutic agents with high potency and selectivity. The continued exploration of new substitution reactions and the application of modern drug design principles, such as structure-activity relationship (SAR) studies and computational modeling, will undoubtedly lead to the discovery of new and improved dichloropyridazine-based drugs in the future. The versatility of this scaffold ensures its enduring legacy in the ongoing quest for innovative medicines to combat a wide range of human diseases.

References

- 1. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Agrochemical Potential of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant pharmacophore in the development of various agrochemicals. Its unique electronic properties and synthetic versatility make it a valuable scaffold for creating novel herbicides, fungicides, and insecticides. Within this chemical class, 3,6-Dichloro-4,5-dimethylpyridazine stands out as a key intermediate, offering multiple reaction sites for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in the agrochemical sector, detailing its synthesis, derivatization, and the biological activity of its subsequent products.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a critical first step in its utilization for agrochemical development. One documented method involves the reaction of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with phosphorus oxychloride and diisopropylethylamine.

A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is heated to 160°C. Following the reaction, the mixture is made alkaline with a 28% aqueous ammonium hydroxide solution, leading to the precipitation of a brown solid. This precipitate is then filtered and dissolved in hot ethanol to remove insoluble materials. The solution is subsequently treated with active carbon, refluxed, and passed through silicon dioxide for decolorization. Finally, the excess ethanol is removed under reduced pressure to yield this compound as a white, needle-like crystalline solid.[1]

Agrochemical Applications: A Gateway to Herbicides and Fungicides

Patents reveal that this compound is a valuable intermediate in the production of both fungicidal and herbicidal compounds. The chlorine atoms at the 3 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that impart biological activity.

Herbicidal Derivatives

Substituted pyridazines, including those derived from this compound, are precursors to potent herbicidal compounds such as pyridazinyloxyarylureas, pyridazinylureas, and pyridazinylimidazolidinones. These classes of herbicides are known for their effectiveness in controlling unwanted vegetation in various crops.

While specific herbicidal activity data for derivatives of this compound is not extensively available in public literature, the broader class of pyridazine-based herbicides has been well-studied. For instance, various pyridazine derivatives have shown significant pre-emergence herbicidal activity. The general mode of action for many pyridazine herbicides involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2] Inhibition of this enzyme leads to the accumulation of phytoene and a lack of protective carotenoids, causing photooxidative damage and bleaching of the plant tissues.

dot

Caption: Inhibition of Phytoene Desaturase (PDS) by Pyridazine Herbicides.

Fungicidal Derivatives

Similarly, this compound serves as a building block for fungicidal compounds. The derivatization typically involves the substitution of one of the chlorine atoms with a moiety that confers antifungal properties. While specific data for 4,5-dimethyl-substituted pyridazine fungicides is limited, related pyridazine derivatives have demonstrated efficacy against various plant pathogens.

Experimental Protocols

The development of new agrochemicals from this compound requires robust experimental protocols for both synthesis and biological evaluation.

Synthesis of a Derivative: tert-Butyl 1-(6-chloro-4,5-dimethylpyridazin-3-yl)piperidin-4-yl(methyl)carbamate

This protocol details a nucleophilic aromatic substitution reaction, a common method for derivatizing the core compound.

Materials:

-

This compound

-

tert-butyl methyl(piperidin-4-yl)carbamate

-

Potassium carbonate (K₂CO₃), powdered

-

Dimethyl sulfoxide (DMSO)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure:

-

A mixture of this compound (62.1 mmol), tert-butyl methyl(piperidin-4-yl)carbamate (109 mmol), and powdered K₂CO₃ (124 mmol) is prepared in DMSO (310 mL).

-

The reaction mixture is heated at 120°C for 48 hours.

-

After cooling, the mixture is diluted with water, and the resulting solid is collected by filtration.

-

The solid is washed with water and dried under a vacuum at 45°C.

-

The dried solid is dissolved in dichloromethane and passed through a pad of silica gel, eluting with dichloromethane.

-

The organic layer is concentrated under reduced pressure to yield the final product.[3]

dot

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3,6-Dichloro-4,5-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and hypotensive properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the functionalization of the pyridazine core. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3,6-dichloro-4,5-dimethylpyridazine with various arylboronic acids, a key step in the synthesis of novel drug candidates.

The palladium-catalyzed Suzuki coupling of this compound allows for the selective introduction of aryl or heteroaryl substituents at the 3- and 6-positions. The reactivity of the two chlorine atoms can be influenced by the reaction conditions, offering pathways for either mono- or diarylation of the pyridazine ring. The resulting 3,6-diaryl-4,5-dimethylpyridazines are valuable intermediates for the development of new therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Protocols

This section provides a general protocol for the mono- and diarylation of this compound via the Suzuki coupling reaction. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Mono-arylation of this compound

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.

-

Add DME (8 mL) and ethanol (2 mL) via syringe, followed by the 2 M aqueous solution of Na₂CO₃ (1 mL).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-4,5-dimethylpyridazine.

Protocol 2: Di-arylation of this compound

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

-

Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Follow steps 1-3 from Protocol 1, using 2.2 equivalents of the arylboronic acid.

-

Increase the catalyst loading to 5-10 mol% may be beneficial for the second coupling.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS. Longer reaction times (48-72 hours) may be required.

-

Follow the work-up and purification procedure as described in Protocol 1 (steps 6-9) to isolate the 3,6-diaryl-4,5-dimethylpyridazine.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a closely related substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, with various arylboronic acids.[1] While the starting material is different (bromo vs. chloro and different substituents), these data provide a useful reference for expected yields and the influence of the boronic acid's electronic properties. Dichloropyridazines are generally less reactive than their dibromo counterparts, so reaction times may need to be extended or more active catalytic systems employed.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 5-Formylthiophen-2-ylboronic acid | 5-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | 28 |

| 2 | 5-Nitothiophen-2-ylboronic acid | 3-(5'-Nitothiophen-2'-yl)-6-(thiophen-2"-yl)pyridazine | 14 |

| 3 | 4-Formylphenylboronic acid | 4-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)benzaldehyde | 15 |

| 4 | 4-Nitrophenylboronic acid | 3-(4'-Nitrophenyl)-6-(thiophen-2"-yl)pyridazine | 22 |

| 5 | 3-Nitrophenylboronic acid | 3-(3'-Nitrophenyl)-6-(thiophen-2"-yl)pyridazine | 25 |

Applications in Drug Development

Substituted pyridazine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The 3,6-diaryl-4,5-dimethylpyridazine scaffold, accessible through the Suzuki coupling reaction, serves as a versatile template for the development of novel therapeutic agents.

-

Analgesic and Anti-inflammatory Activity: Several series of diaryl pyridazines have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant antinociceptive effects in preclinical models.[1]

-

Hypotensive and Platelet Aggregation Inhibiting Activities: Certain 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent hypotensive and platelet aggregation inhibiting actions. This highlights the potential of the pyridazine core in cardiovascular drug discovery.

-

Other Therapeutic Areas: The pyridazine nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide range of biological targets. The ability to easily diversify the substituents at the 3- and 6-positions via Suzuki coupling allows for the rapid generation of compound libraries for screening against various diseases.

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,6-Dichloro-4,5-dimethylpyridazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,6-Dichloro-4,5-dimethylpyridazine is a versatile heterocyclic scaffold for the synthesis of a wide array of substituted pyridazine derivatives. The electron-deficient nature of the pyridazine ring, accentuated by two chlorine atoms, makes positions 3 and 6 highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, leading to compounds with significant potential in medicinal chemistry and materials science. Notably, 3,6-disubstituted pyridazine derivatives have been identified as potent anticancer agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2).[1][2][3]

These application notes provide detailed protocols for the substitution of chlorine atoms on the this compound core using common nitrogen and sulfur nucleophiles. While the protocols are based on established methods for the closely related 3,6-dichloropyridazine, they serve as a robust starting point for developing novel derivatives of the 4,5-dimethyl analogue.

General Mechanism of SNAr on Dichloropyridazines

The SNAr reaction on 3,6-dichloropyridazine typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms (C3 or C6) bearing a chlorine atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. In the subsequent step, the aromaticity is restored by the elimination of a chloride ion. The reaction is generally regioselective, allowing for mono-substitution under controlled conditions or di-substitution, often with a stronger nucleophile or more forcing conditions.

Caption: General mechanism for nucleophilic aromatic substitution.

Application Note 1: Synthesis with Nitrogen Nucleophiles

Nitrogen-substituted pyridazines are key building blocks for pharmaceuticals. Reactions with ammonia, primary/secondary amines, and hydrazines can be performed to yield the corresponding amino- and hydrazino-pyridazines. Mono-substitution is often achieved under controlled temperature and stoichiometry.[4][5][6]

Table 1: Representative Reaction Conditions for Amination of 3,6-Dichloropyridazine (Note: These conditions for the parent 3,6-dichloropyridazine are a starting point for the 4,5-dimethyl derivative.)

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Reference |

| Aqueous Ammonia | Dichloromethane | 100 | 9 | >90% (mono) | [4][5] |

| Aqueous Ammonia | Water | 105 | 5 | 90% (mono) | [5] |

| Hydrazine Hydrate | Ethanol | Reflux | 7 | N/A | [7] |

| p-Toluenesulfonylhydrazine | Ethanol | Reflux | 7 | N/A | [7] |

| Pyrrolidine | N,N-Dimethylformamide | 100 | 24 | N/A | [8] |

Protocol 1: Mono-amination with Aqueous Ammonia

This protocol describes the synthesis of 3-amino-6-chloro-4,5-dimethylpyridazine.

Materials:

-

This compound

-

Aqueous ammonia (28-30% NH₃ content)

-

Dichloromethane (DCM) or Water

-

Round-bottom flask suitable for pressure (if heating above solvent boiling point)

-

Magnetic stirrer and heat source

-

Silica gel for column chromatography

-

Ethyl acetate, Hexane

Procedure:

-

Reaction Setup: In a pressure-rated flask, combine this compound (1.0 eq), aqueous ammonia (3.0-4.0 eq), and a suitable solvent (e.g., DCM or water, approx. 10 mL per gram of starting material).[4][5]

-

Reaction: Seal the flask tightly and heat the mixture to 100-110°C with vigorous stirring for 5-9 hours.[5]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DCM was used, remove the solvent by rotary evaporation. If water was used, the product may precipitate upon cooling and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure 3-amino-6-chloro-4,5-dimethylpyridazine.[5]

Application Note 2: Synthesis with Sulfur Nucleophiles

Thiolated pyridazines are valuable intermediates in organic synthesis and have applications in materials science. Reactions with thiols, typically in the presence of a base, provide access to these compounds.

Table 2: Representative Reaction Conditions for Thiolation of 3,6-Dichloropyridazine (Note: These conditions for the parent 3,6-dichloropyridazine are a starting point for the 4,5-dimethyl derivative.)

| Nucleophile | Base | Solvent | Temperature | Approx. Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 90°C | Good to Excellent | [9] |

| Thiosemicarbazide | N/A | Ethanol | Reflux | N/A | [7] |

Protocol 2: S-Arylation with Thiophenol

This protocol describes the synthesis of 3-chloro-4,5-dimethyl-6-(phenylthio)pyridazine.

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and heat source

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.

-

Reagent Addition: Add thiophenol (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 80-90°C and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the desired product.

Visualization of Experimental Workflow

A generalized workflow for the synthesis and purification of substituted pyridazines is outlined below.

Caption: A typical workflow for SNAr reactions on pyridazines.

Application in Drug Development: Targeting CDK2 in Cancer

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11] CDK2, in particular, plays a pivotal role in the G1/S phase transition.[12][13] A number of 3,6-disubstituted pyridazine derivatives have been synthesized and identified as potent inhibitors of CDK2, demonstrating significant anti-proliferative activity against cancer cell lines.[1][2] The pyridazine core acts as a scaffold to position substituents that can form key interactions within the ATP-binding pocket of the kinase, thereby inhibiting its function and halting cell cycle progression.

Caption: Inhibition of the CDK2 pathway by pyridazine derivatives.

References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. prepchem.com [prepchem.com]

- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 10. elgenelim.com [elgenelim.com]

- 11. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,6-Dichloro-4,5-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,6-dichloro-4,5-dimethylpyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination opens avenues for the synthesis of novel compounds with diverse biological activities and material properties.

The protocols outlined herein are based on established methodologies for structurally similar dihalopyridazines and other dihaloheteroarenes. While specific quantitative data for this compound is limited in the available literature, the provided data for analogous substrates serves as a valuable guide for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling of Dichloropyridazines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For substrates like this compound, the two chlorine atoms offer opportunities for mono- or di-functionalization. The reactivity of the two chlorine atoms is expected to be similar, making selective mono-functionalization challenging without careful control of reaction conditions. Key factors influencing the selectivity and efficiency of these reactions include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

General Reaction Scheme:

Caption: General scheme of palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling